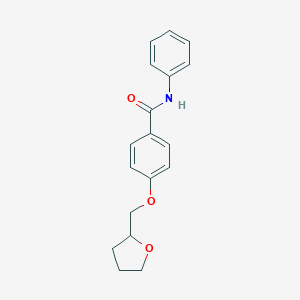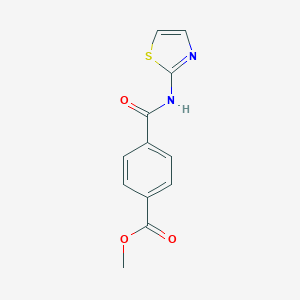![molecular formula C17H17Cl2N3O4S B250531 N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide, commonly known as DCP-LA, is a synthetic compound derived from the natural product, forskolin. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
作用機序
The exact mechanism of action of DCP-LA is not fully understood. However, it is known to activate the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in various cellular processes, including gene expression, cell proliferation, and differentiation. DCP-LA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of reactive oxygen species (ROS). DCP-LA has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and function of neurons.
実験室実験の利点と制限
DCP-LA has several advantages for lab experiments. It is a synthetic compound with a well-established synthesis method, which allows for large-scale production. It has been extensively studied and has a range of potential therapeutic applications. However, there are also some limitations. DCP-LA is a relatively new compound, and its long-term effects are not fully understood. It is also important to note that DCP-LA has not been approved for human use, and its safety and efficacy in humans have not been established.
将来の方向性
There are several future directions for research on DCP-LA. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use as an anti-cancer agent. DCP-LA has been shown to inhibit the growth of cancer cells and may be able to be used in combination with other anti-cancer agents to improve treatment outcomes. Finally, further research is needed to establish the safety and efficacy of DCP-LA in humans, and to determine its optimal dosage and administration route.
Conclusion:
In conclusion, DCP-LA is a synthetic compound derived from the natural product, forskolin, that has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has a well-established synthesis method and a range of potential therapeutic applications. However, its long-term effects and safety and efficacy in humans have not been fully established. Further research is needed to determine its optimal dosage and administration route, and to establish its safety and efficacy in humans.
合成法
DCP-LA can be synthesized by reacting forskolin with 2,4-dichlorophenyl isocyanate and 4-methylbenzenesulfonyl hydrazide. The reaction proceeds under mild conditions and yields a pure product. The synthesis method is well-established and has been optimized for large-scale production.
科学的研究の応用
DCP-LA has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has been shown to possess neuroprotective, anti-inflammatory, and anti-tumor properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
特性
分子式 |
C17H17Cl2N3O4S |
|---|---|
分子量 |
430.3 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-4-[2-(4-methylphenyl)sulfonylhydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11-2-5-13(6-3-11)27(25,26)22-21-17(24)9-8-16(23)20-15-7-4-12(18)10-14(15)19/h2-7,10,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
InChIキー |
MKTKGMODKORKHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
